Cas no 810673-11-1 (2H-1-Benzopyran-2-one, 7-(2-aminoethoxy)-)
2H-1-Benzopyran-2-one, 7-(2-aminoethoxy)- Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-2-one, 7-(2-aminoethoxy)-
- 7-(2-Aminoethoxy)-2H-chromen-2-one
- 810673-11-1
- AC6860
- MFCD28660256
- AKOS022812176
- SY224197
-
- MDL: MFCD28660256
- Inchi: 1S/C11H11NO3/c12-5-6-14-9-3-1-8-2-4-11(13)15-10(8)7-9/h1-4,7H,5-6,12H2
- InChI Key: WNWHGNADZIEBNW-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC(OCCN)=CC=C2C=C1
Computed Properties
- Exact Mass: 205.07389321Da
- Monoisotopic Mass: 205.07389321Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 61.6Ų
2H-1-Benzopyran-2-one, 7-(2-aminoethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY224197-1g |
7-(2-Aminoethoxy)-2H-chromen-2-one |
810673-11-1 | ≥95% | 1g |
¥4200.00 | 2025-04-12 | |
| eNovation Chemicals LLC | D777856-1g |
7-(2-Aminoethoxy)-2H-chromen-2-one |
810673-11-1 | 95% | 1g |
$605 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594139-1g |
7-(2-Aminoethoxy)-2H-chromen-2-one |
810673-11-1 | 98% | 1g |
¥5880.00 | 2024-07-28 | |
| Chemenu | CM670495-1g |
7-(2-Aminoethoxy)-2H-chromen-2-one |
810673-11-1 | 95% | 1g |
$700 | 2024-07-23 | |
| eNovation Chemicals LLC | D777856-1g |
7-(2-Aminoethoxy)-2H-chromen-2-one |
810673-11-1 | 95% | 1g |
$605 | 2024-07-20 | |
| AN HUI ZE SHENG Technology Co., Ltd. | SY224197-1g |
7-(2-Aminoethoxy)-2H-chromen-2-one |
810673-11-1 | 95% | 1g |
¥4980.00 | 2023-09-15 | |
| eNovation Chemicals LLC | D777856-1g |
7-(2-Aminoethoxy)-2H-chromen-2-one |
810673-11-1 | 95% | 1g |
$605 | 2025-02-21 | |
| AstaTech | AC6860-0.25/G |
7-(2-AMINOETHOXY)-2H-CHROMEN-2-ONE |
810673-11-1 | 95% | 0.25g |
$385 | 2023-09-19 | |
| AstaTech | AC6860-1/G |
7-(2-AMINOETHOXY)-2H-CHROMEN-2-ONE |
810673-11-1 | 95% | 1g |
$962 | 2023-09-19 | |
| Ambeed | A1179577-250mg |
7-(2-Aminoethoxy)-2H-chromen-2-one |
810673-11-1 | 95% | 250mg |
$500.0 | 2025-04-16 |
2H-1-Benzopyran-2-one, 7-(2-aminoethoxy)- Suppliers
2H-1-Benzopyran-2-one, 7-(2-aminoethoxy)- Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2H-1-Benzopyran-2-one, 7-(2-aminoethoxy)-
Recent Advances in the Study of 810673-11-1 and 2H-1-Benzopyran-2-one, 7-(2-aminoethoxy)-: A Comprehensive Research Brief
The chemical compound with the identifier 810673-11-1 and the product name 2H-1-Benzopyran-2-one, 7-(2-aminoethoxy)-, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a derivative of benzopyran, is known for its potential therapeutic applications, particularly in the areas of oncology and neurodegenerative diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetics, and potential clinical applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in current biomedical research.
One of the key areas of investigation has been the compound's role as a modulator of specific biochemical pathways. Recent in vitro and in vivo studies have demonstrated that 2H-1-Benzopyran-2-one, 7-(2-aminoethoxy)- exhibits potent inhibitory effects on certain enzymes involved in inflammatory and proliferative processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound effectively targets the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers. The study reported a significant reduction in tumor growth in mouse models treated with the compound, suggesting its potential as an anti-cancer agent.
Another noteworthy development is the exploration of the compound's neuroprotective properties. Research conducted by a team at the University of California, San Francisco, has shown that 810673-11-1 can cross the blood-brain barrier and exert protective effects against oxidative stress in neuronal cells. This finding, published in Neuropharmacology in early 2024, opens new avenues for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The study utilized advanced imaging techniques to track the compound's distribution in the brain, providing valuable insights into its pharmacokinetic profile.
In addition to its therapeutic potential, recent studies have also focused on optimizing the synthesis and formulation of 2H-1-Benzopyran-2-one, 7-(2-aminoethoxy)-. A collaborative effort between researchers at MIT and Pfizer has resulted in a more efficient synthetic route, as detailed in a 2024 publication in Organic Process Research & Development. This advancement not only reduces production costs but also improves the compound's purity and yield, making it more viable for large-scale clinical applications. The study also explored various formulation strategies to enhance the compound's bioavailability and stability.
Despite these promising developments, challenges remain in the clinical translation of 810673-11-1. A recent review article in Expert Opinion on Drug Discovery highlighted several hurdles, including the need for more extensive toxicology studies and the optimization of dosing regimens. The review emphasized the importance of interdisciplinary collaboration to address these challenges and accelerate the compound's transition from bench to bedside. Ongoing clinical trials, such as those registered on ClinicalTrials.gov, are expected to provide further clarity on its safety and efficacy in human subjects.
In conclusion, the compound 810673-11-1 and its derivative 2H-1-Benzopyran-2-one, 7-(2-aminoethoxy)- represent a promising area of research in chemical biology and pharmaceutical science. Recent studies have shed light on its multifaceted therapeutic potential, from cancer treatment to neuroprotection, while also addressing key challenges in its development. As research continues to advance, this compound may soon emerge as a valuable addition to the arsenal of modern therapeutics, offering new hope for patients with complex and currently untreatable conditions.
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